2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular formula of the compound is C23H18N4O6 . Its structure consists of a pyrazolo[1,5-a]pyrazine core fused with a 1,3-benzodioxole ring. The presence of an acetamide group and a 2,5-dimethylphenyl substituent adds complexity. The compound’s three-dimensional arrangement influences its properties and interactions with biological systems .
Scientific Research Applications
Potential Antipsychotic Agents
Compounds structurally related to 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their potential antipsychotic properties. One such study involved synthesizing and evaluating a series of these compounds, focusing on their behavioral effects in animal models and their interaction (or lack thereof) with D2 dopamine receptors. This research is significant because it identifies a novel approach to antipsychotic drug design that avoids the dopamine pathway, potentially reducing side effects associated with traditional antipsychotics (Wise et al., 1987).
Anticonvulsant Activity
The synthesis and evaluation of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives incorporating 5-membered heterocyclic rings (e.g., pyrazole) have been conducted to assess their anticonvulsant activity. This research highlights the importance of heterocyclic rings in enhancing anticonvulsant properties, providing a pathway for developing new therapeutic agents for seizure disorders (Tarikogullari et al., 2010).
Anti-inflammatory and Antimicrobial Activities
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory and antimicrobial activities. Such studies are crucial for the development of new drugs that can effectively treat inflammation and microbial infections (Sunder & Maleraju, 2013).
Antioxidant Properties
The exploration of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has revealed moderate to significant radical scavenging activity, indicating potential antioxidant applications. Such compounds could be valuable in preventing oxidative stress-related diseases (Ahmad et al., 2012).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-3-4-15(2)17(9-14)24-22(28)12-26-7-8-27-19(23(26)29)11-18(25-27)16-5-6-20-21(10-16)31-13-30-20/h3-11H,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBZLJFASKTQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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